1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one features a unique hybrid structure combining a pyridazine ring, an azetidine (4-membered nitrogen heterocycle), and a 3-(trifluoromethyl)phenyl group linked via a ketone. The pyridazine moiety provides a planar aromatic system capable of hydrogen bonding, while the azetidine ring introduces conformational constraints due to its small size.
Properties
IUPAC Name |
1-[3-(pyridazin-3-ylamino)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-4-1-3-11(7-12)8-15(24)23-9-13(10-23)21-14-5-2-6-20-22-14/h1-7,13H,8-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXPJFYTNPPZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (CAS Number: 2097864-71-4) is a novel organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyridazinyl moiety, an azetidine ring, and a trifluoromethyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.31 g/mol. The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.31 g/mol |
| CAS Number | 2097864-71-4 |
Biological Activity Overview
Research indicates that derivatives of pyridazine, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Activity : Pyridazine derivatives have been shown to selectively inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties similar to other pyridazine derivatives .
- Antibacterial Properties : Some studies have highlighted the antibacterial efficacy of pyridazine compounds against various bacterial strains, indicating potential therapeutic applications in treating bacterial infections .
- Kinase Inhibition : The compound may also act as a kinase inhibitor, similar to other small molecule inhibitors that target dysregulated kinase activity in diseases such as cancer. This could position it as a candidate for further development in oncology .
The biological mechanisms underlying the activities of this compound can be attributed to its structural features:
- Inhibition of Enzymes : The azetidine ring and pyridazinyl group may interact with specific enzyme active sites, leading to inhibition. For instance, the compound's ability to inhibit COX enzymes can reduce the production of pro-inflammatory mediators .
- Molecular Interactions : The trifluoromethyl group can enhance binding affinity to target proteins by increasing hydrophobic interactions, potentially improving selectivity and potency against specific biological targets like kinases .
Case Study 1: Anti-inflammatory Effects
A study evaluated several pyridazine derivatives for their COX inhibition capabilities. The results indicated that compounds with similar structural motifs to our target compound exhibited significant inhibition of COX-2 with IC50 values in the low micromolar range, suggesting that our compound may share this property .
Case Study 2: Antibacterial Activity
In another investigation, pyridazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains, indicating strong antibacterial activity. This suggests that our compound could also be effective against similar bacterial strains .
Case Study 3: Kinase Inhibition
Research on imidazo[1,2-b]pyridazine derivatives demonstrated their potential as IKKβ inhibitors with significant selectivity profiles. Given the structural similarities between these compounds and our target compound, it is plausible that our compound might exhibit similar kinase inhibitory properties .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one exhibit significant antimicrobial activities. Pyridazinone derivatives are particularly noted for their ability to inhibit bacterial growth, including strains resistant to conventional antibiotics. For instance, studies have shown that derivatives containing the trifluoromethyl group can effectively inhibit growth in drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
Pyridazinone compounds have also been documented for their anti-inflammatory properties. They can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. This inhibition can lead to reduced pain and swelling in various inflammatory conditions .
Potential in Cancer Therapy
Some studies suggest that pyridazinone derivatives may possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The unique structural components of 1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one could enhance its effectiveness against certain cancer cell lines .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The central heterocycle (azetidine vs. piperazine) significantly influences molecular properties:
- Azetidine vs. However, piperazine-containing analogs (e.g., ) may exhibit better solubility due to increased hydrogen-bonding capacity from the additional nitrogen .
Trifluoromethylphenyl Group Modifications
The 3-(trifluoromethyl)phenyl group is a common pharmacophore in medicinal chemistry. Variations in its position and linkage affect electronic properties and target engagement:
- Electronic Effects : The meta-trifluoromethyl group in the target compound withdraws electrons, stabilizing the aromatic system and influencing binding to hydrophobic pockets. Derivatives with ortho or para substitutions (e.g., ) may exhibit altered steric interactions .
Pyridazine-Based Analogues
Pyridazine derivatives are explored for kinase inhibition and CNS activity. Substitutions on the pyridazine ring modulate potency:
- Amino vs. Triazole Linkages: The target compound’s pyridazin-3-ylamino group may facilitate stronger hydrogen bonding compared to triazole-substituted analogs (), which rely on dipole interactions .
Physicochemical Properties
- Lipophilicity : The target compound’s higher logP (3.2) suggests better membrane permeability than its piperazine analog (logP 2.8), aligning with the azetidine’s reduced polarity .
Q & A
Q. Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC; impurities >5% can skew results .
- Assay Standardization : Use identical buffer conditions (e.g., ATP concentration in kinase assays) across labs.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Structural Confirmation : Re-examine stereochemistry (e.g., azetidine ring conformation) via X-ray crystallography if discrepancies persist .
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust/aerosol formation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the trifluoromethyl group .
Advanced: How to investigate structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
- Scaffold Modifications : Synthesize analogs with substituted pyridazine rings (e.g., 4-methylpyridazine) or azetidine variants (e.g., 3-fluoroazetidine) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyridazine N-atoms) .
- In Silico Screening : Predict ADMET properties (e.g., CYP450 inhibition) using SwissADME or similar tools to prioritize analogs .
Advanced: What strategies ensure compound stability during long-term pharmacological studies?
Q. Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolytic or oxidative degradation .
- Formulation Optimization : Use lyophilized powders or PEG-based solutions to enhance aqueous solubility and shelf life .
- Light Protection : Store solutions in amber vials to prevent photodegradation of the azetidine moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
